molecular formula C9H17N3O B14885743 2-Amino-6,8-dimethyl-6,8-diazaspiro[3.5]nonan-7-one

2-Amino-6,8-dimethyl-6,8-diazaspiro[3.5]nonan-7-one

Cat. No.: B14885743
M. Wt: 183.25 g/mol
InChI Key: QZYHVIKZMLRYME-UHFFFAOYSA-N
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Description

2-Amino-6,8-dimethyl-6,8-diazaspiro[35]nonan-7-one is a heterocyclic compound characterized by a spiro structure, which includes two nitrogen atoms and a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6,8-dimethyl-6,8-diazaspiro[3.5]nonan-7-one typically involves the formation of the spiro structure through cyclization reactions. One common method involves the reaction of a suitable diamine with a ketone under acidic or basic conditions to form the spiro compound. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6,8-dimethyl-6,8-diazaspiro[3.5]nonan-7-one can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The amino groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ketone group can yield carboxylic acids, while reduction can yield alcohols.

Scientific Research Applications

2-Amino-6,8-dimethyl-6,8-diazaspiro[3.5]nonan-7-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme inhibition and protein interactions.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Amino-6,8-dimethyl-6,8-diazaspiro[3.5]nonan-7-one involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Diazaspiro[3.5]nonan-7-one
  • 6-Methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one

Uniqueness

2-Amino-6,8-dimethyl-6,8-diazaspiro[3.5]nonan-7-one is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for developing new drugs and materials with tailored properties.

Properties

Molecular Formula

C9H17N3O

Molecular Weight

183.25 g/mol

IUPAC Name

2-amino-6,8-dimethyl-6,8-diazaspiro[3.5]nonan-7-one

InChI

InChI=1S/C9H17N3O/c1-11-5-9(3-7(10)4-9)6-12(2)8(11)13/h7H,3-6,10H2,1-2H3

InChI Key

QZYHVIKZMLRYME-UHFFFAOYSA-N

Canonical SMILES

CN1CC2(CC(C2)N)CN(C1=O)C

Origin of Product

United States

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